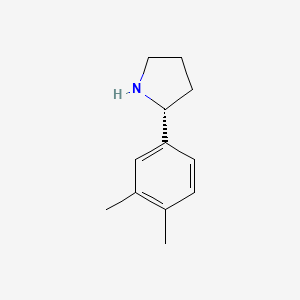
N,2,2-Trimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,2-Trimethylpiperidin-4-amine is a chemical compound with the molecular formula C8H18N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Trimethylpiperidin-4-amine typically involves the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with appropriate amines. This process can be catalyzed by platinum or palladium catalysts under hydrogenation conditions . Another method involves the condensation of amines with aldehydes or ketones, followed by the reduction of the imine group .
Industrial Production Methods
In industrial settings, continuous-flow synthesis is often employed for the efficient production of piperidine derivatives. This method involves the use of micro fixed-bed reactors packed with catalysts such as 5% platinum on carbon, allowing for high yields and scalability .
Chemical Reactions Analysis
Types of Reactions
N,2,2-Trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine(III) to form N-heterocycles.
Reduction: Reductive amination is a common method for synthesizing this compound.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) compounds are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of platinum or palladium catalysts is used for reductive amination.
Electrophiles: Various electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and N-heterocycles, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
N,2,2-Trimethylpiperidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,2,2-Trimethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on these targets, leading to changes in cellular functions . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4′-Trimethylenedipiperidine: This compound is a safer and greener alternative to piperidine and is used as a catalyst in organic reactions.
N,N,2-Trimethylpiperidin-4-amine dihydrochloride: A closely related compound with similar chemical properties.
Uniqueness
N,2,2-Trimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,2,2-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-8(2)6-7(9-3)4-5-10-8/h7,9-10H,4-6H2,1-3H3 |
InChI Key |
ZRLPKFIWHGOTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


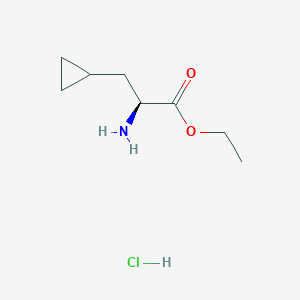


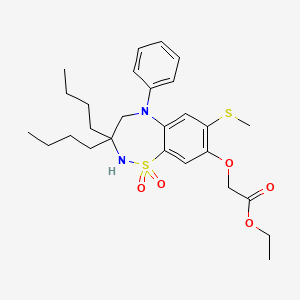

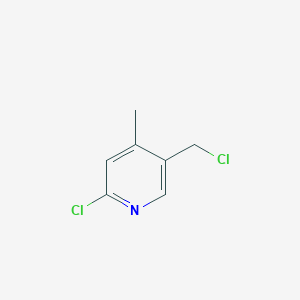

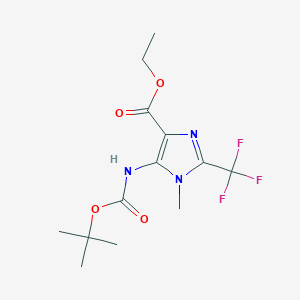
![6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide](/img/structure/B12965783.png)

![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12965790.png)

![Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12965811.png)
